Salt-Form Molecular Weight Differentiator: Hydrobromide (289.19 g/mol) vs. Free Base (208.28 g/mol) and Hydrochloride Analogues
The target hydrobromide salt (C₇H₁₇BrN₂O₃S) carries a molecular weight of 289.19 g/mol, which is 80.91 g/mol higher than the corresponding free base (2-amino-4-methanesulfonyl-N,N-dimethylbutanamide, CAS 1103950-12-4, MW 208.28 g/mol) . This mass difference is consequential: when preparing equimolar solutions, an investigator using the free base in place of the HBr salt would commit a ~39% mass error per mole of active scaffold, unless the counter-ion is explicitly corrected for . No hydrochloride salt with the same N,N-dimethyl substitution pattern is currently catalogued by the primary commercial supplier, meaning that the HBr salt is the only well-characterised ionised form readily available for procurement .
| Evidence Dimension | Molecular weight (g/mol) – salt vs. free base |
|---|---|
| Target Compound Data | 289.19 g/mol (C₇H₁₇BrN₂O₃S) |
| Comparator Or Baseline | 208.28 g/mol (free base, C₇H₁₆N₂O₃S; CAS 1103950-12-4) |
| Quantified Difference | ΔMW = +80.91 g/mol (+38.8% relative to free base); equimolar mass correction of ≈1.39× required if interchanging forms |
| Conditions | Calculated from molecular formula; confirmed by supplier Certificate of Analysis (Enamine LLC) |
Why This Matters
The 38.8% mass difference directly impacts solution preparation accuracy in dose-response or biochemical assays, making form-blind substitution a source of systematic experimental error.
